2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a 2,2-difluoroethoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-hydroxybenzaldehyde.
Etherification: The hydroxyl group is converted to a 2,2-difluoroethoxy group using 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-bromo-4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 2-bromo-4-(2,2-difluoroethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the difluoroethoxy group.
2-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the difluoroethoxy group.
Uniqueness
2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of the 2,2-difluoroethoxy group, which can impart different electronic and steric properties compared to other substituents. This can affect its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-bromo-4-(2,2-difluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZNKYTVGLEFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.